4-Chloro-2-(trifluoromethoxy)benzoyl chloride 4-Chloro-2-(trifluoromethoxy)benzoyl chloride
Brand Name: Vulcanchem
CAS No.: 1261779-42-3
VCID: VC2708214
InChI: InChI=1S/C8H3Cl2F3O2/c9-4-1-2-5(7(10)14)6(3-4)15-8(11,12)13/h1-3H
SMILES: C1=CC(=C(C=C1Cl)OC(F)(F)F)C(=O)Cl
Molecular Formula: C8H3Cl2F3O2
Molecular Weight: 259.01 g/mol

4-Chloro-2-(trifluoromethoxy)benzoyl chloride

CAS No.: 1261779-42-3

VCID: VC2708214

Molecular Formula: C8H3Cl2F3O2

Molecular Weight: 259.01 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(trifluoromethoxy)benzoyl chloride - 1261779-42-3

Description

4-Chloro-2-(trifluoromethoxy)benzoyl chloride is an organic compound with the molecular formula C₈H₃Cl₂F₃O₂ and a molecular weight of 259.01 g/mol . It is a derivative of benzoyl chloride, featuring a trifluoromethoxy group, which significantly influences its chemical and biological properties. This compound is widely used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Chemical Identifiers

IdentifierValue
CAS Number1261779-42-3
Molecular FormulaC₈H₃Cl₂F₃O₂
Molecular Weight (g/mol)259.01
MDL NumberMFCD18393813
InChI KeyZYZNCCXCNJYIHJ-UHFFFAOYSA-N
PubChem CID66523565

Synthesis Methods

The synthesis of 4-Chloro-2-(trifluoromethoxy)benzoyl chloride typically involves the chlorination of 4-Chloro-2-(trifluoromethoxy)benzoic acid using thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions.

4-Chloro-2-(trifluoromethoxy)benzoic acid+SOCl24-Chloro-2-(trifluoromethoxy)benzoyl chloride+SO2+HCl\text{4-Chloro-2-(trifluoromethoxy)benzoic acid} + \text{SOCl}_2 \rightarrow \text{4-Chloro-2-(trifluoromethoxy)benzoyl chloride} + \text{SO}_2 + \text{HCl}

Chemical Reactions and Applications

4-Chloro-2-(trifluoromethoxy)benzoyl chloride undergoes several types of chemical reactions, including nucleophilic substitution and hydrolysis.

Nucleophilic Substitution

This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis

In the presence of water, it hydrolyzes to form 4-Chloro-2-(trifluoromethoxy)benzoic acid under acidic or basic conditions.

Major Products Formed

ProductReaction Type
AmidesReaction with amines
EstersReaction with alcohols
ThioestersReaction with thiols
4-Chloro-2-(trifluoromethoxy)benzoic acidHydrolysis

Scientific Research Applications

4-Chloro-2-(trifluoromethoxy)benzoyl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and analgesic pathways. Its trifluoromethoxy group enhances the biological activity of the final products by improving their lipophilicity and bioavailability.

Pharmaceutical Applications

  • Anti-inflammatory Drugs: Derivatives synthesized from this compound have shown promising results in preclinical trials for treating chronic pain conditions.

  • Agrochemical Development: It plays a significant role in formulating agrochemicals, including herbicides and fungicides, due to its unique electronic properties.

Material Science

This compound is utilized for producing advanced materials such as polymers and coatings that require enhanced thermal and chemical stability.

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Application AreasCoatings, Polymers
CAS No. 1261779-42-3
Product Name 4-Chloro-2-(trifluoromethoxy)benzoyl chloride
Molecular Formula C8H3Cl2F3O2
Molecular Weight 259.01 g/mol
IUPAC Name 4-chloro-2-(trifluoromethoxy)benzoyl chloride
Standard InChI InChI=1S/C8H3Cl2F3O2/c9-4-1-2-5(7(10)14)6(3-4)15-8(11,12)13/h1-3H
Standard InChIKey ZYZNCCXCNJYIHJ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)OC(F)(F)F)C(=O)Cl
Canonical SMILES C1=CC(=C(C=C1Cl)OC(F)(F)F)C(=O)Cl
PubChem Compound 66523565
Last Modified Aug 16 2023

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